molecular formula C23H26N4O3S2 B3309564 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide CAS No. 941993-45-9

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B3309564
CAS No.: 941993-45-9
M. Wt: 470.6 g/mol
InChI Key: FRRLIMBYRRGZDM-UHFFFAOYSA-N
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Description

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with a cyclohexyl(ethyl)sulfamoyl group and a pyridinyl-thiazolyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 4-aminobenzoic acid with thionyl chloride to form 4-chlorobenzoyl chloride, which is then reacted with an appropriate amine to form the benzamide.

    Introduction of the Cyclohexyl(ethyl)sulfamoyl Group: This group can be introduced via a sulfonamide formation reaction, where cyclohexylamine and ethylamine are reacted with a sulfonyl chloride derivative.

    Attachment of the Pyridinyl-Thiazolyl Moiety: The pyridinyl-thiazolyl moiety can be synthesized separately and then coupled to the benzamide core using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide core allows for electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structural features.

    Biological Studies: Investigation of its biological activity, including potential antimicrobial, anti-inflammatory, or anticancer properties.

    Material Science: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyridinyl-thiazolyl moiety could play a crucial role in binding to the active site of the target protein, while the cyclohexyl(ethyl)sulfamoyl group may enhance the compound’s stability and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide
  • 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Uniqueness

4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]benzamide is unique due to the presence of the pyridinyl-thiazolyl moiety, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can lead to different biological activities and applications, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-[cyclohexyl(ethyl)sulfamoyl]-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O3S2/c1-2-27(19-6-4-3-5-7-19)32(29,30)20-10-8-18(9-11-20)22(28)26-23-25-21(16-31-23)17-12-14-24-15-13-17/h8-16,19H,2-7H2,1H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRRLIMBYRRGZDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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